1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a methoxypropyl group, two methyl groups, and a carboxylic acid group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with a suitable pyridine derivative under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(3-Methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxypropyl group and carboxylic acid functionality make it a versatile compound for various applications .
Properties
IUPAC Name |
1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-7-9(2)13(5-4-6-17-3)11(14)10(8)12(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGSPIYTMNQEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCCOC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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